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Compound of Interest

Compound Name:
2-Methoxycarbonyl-5-

fluorophenylboronic acid

Cat. No.: B1587357 Get Quote

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine into

aromatic scaffolds is a well-established strategy for modulating a molecule's physicochemical

and biological properties. Fluorine's unique characteristics—high electronegativity, small van

der Waals radius, and the ability to form strong C-F bonds—can enhance metabolic stability,

improve binding affinity, and alter lipophilicity. Arylboronic acids are indispensable reagents,

primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a

cornerstone of modern C-C bond formation.[1]

This guide focuses on a specific, highly functionalized building block: 2-Methoxycarbonyl-5-
fluorophenylboronic acid. The strategic placement of a fluorine atom and an ortho-

methoxycarbonyl group presents both unique opportunities and distinct challenges for the

synthetic chemist. The electron-withdrawing nature of these substituents significantly influences

the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety. This

document provides a comprehensive overview of its properties, a robust protocol for its

synthesis, and expert guidance on its application in Suzuki-Miyaura cross-coupling, designed

for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic
Properties
While extensive peer-reviewed data for this specific isomer is not abundant, we can define its

core properties and predict its spectroscopic characteristics based on its structure and data
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from analogous compounds.

Identity and Physical Properties
The fundamental properties of 2-Methoxycarbonyl-5-fluorophenylboronic acid are

summarized below. The melting point is estimated based on related isomers such as 5-Fluoro-

2-methoxyphenylboronic acid (144-153 °C), though the ortho-ester may influence crystal

packing and lead to variations.

Property Value Source

IUPAC Name

(5-Fluoro-2-

(methoxycarbonyl)phenyl)boro

nic acid

-

CAS Number 850568-05-7 [2],[3]

Molecular Formula C₈H₈BFO₄ Calculated

Molecular Weight 197.96 g/mol Calculated

Appearance
White to off-white solid

(Predicted)
-

Melting Point
Data not available; likely >140

°C
-

Solubility
Soluble in methanol, DMSO,

THF; sparingly soluble in water
General knowledge

Predicted Spectroscopic Signature
Understanding the expected spectral data is critical for reaction monitoring and product

verification. The following are predictions based on established principles and data from similar

structures.[4][5][6]

¹H NMR (400 MHz, DMSO-d₆):

δ ~8.2 ppm (s, 2H): The two hydroxyl protons of the boronic acid, which are often broad

and exchangeable with D₂O.
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δ 7.7-7.9 ppm (m, 2H): Aromatic protons ortho to the boronic acid and ortho to the fluorine

will be downfield and show complex coupling (dd or ddd).

δ ~7.3 ppm (m, 1H): The remaining aromatic proton will exhibit coupling to the adjacent

proton and the fluorine atom.

δ ~3.9 ppm (s, 3H): The singlet corresponding to the methyl ester protons.

¹³C NMR (101 MHz, DMSO-d₆):

δ ~165 ppm: Carbonyl carbon of the ester.

δ ~160 ppm (d, ¹JCF ≈ 250 Hz): The carbon directly bonded to fluorine will appear as a

doublet with a large coupling constant.

δ 115-140 ppm: Aromatic carbons, showing smaller C-F couplings (²JCF, ³JCF). The

carbon bearing the boronic acid group (C-B bond) is often broad or has a lower intensity.

δ ~53 ppm: Methyl carbon of the ester.

¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected, with its chemical shift

influenced by the electronic environment.

Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z 197.0. Dehydration to form the boroxine

anhydride is common in mass spectrometry and under storage, which would show higher

mass peaks.

Synthesis and Purification: A Validated Workflow
A robust and reproducible synthesis is paramount. The following protocol describes a logical

and field-proven method for preparing 2-Methoxycarbonyl-5-fluorophenylboronic acid from

a commercially available halogenated precursor. This method relies on a lithium-halogen

exchange followed by borylation.[7][8]

Proposed Synthetic Pathway
The synthesis starts from methyl 2-bromo-4-fluorobenzoate. The choice of a bromine precursor

is a balance between reactivity and cost. An iodine precursor would be more reactive but is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1587357?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
http://orgsyn.org/demo.aspx?prep=V79P0176
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


often more expensive.

Methyl 2-bromo-4-fluorobenzoate

Aryllithium Intermediate

 1. n-BuLi, THF
     -78 °C 

2-Methoxycarbonyl-5-fluorophenylboronic acid 3. Acidic Workup (HCl) 

Triisopropyl Borate  2. Quench 

Figure 1. Proposed synthesis of 2-Methoxycarbonyl-5-fluorophenylboronic acid.

Click to download full resolution via product page

Caption: Figure 1. Proposed synthesis of 2-Methoxycarbonyl-5-fluorophenylboronic acid.

Step-by-Step Experimental Protocol
Trustworthiness: This protocol includes in-process checks and purification steps designed to

ensure the final product's high purity, which is critical for subsequent sensitive applications like

palladium-catalyzed coupling.

System Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic

stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire

apparatus under vacuum and backfill with inert gas (Argon is preferred). Maintain a positive

inert gas pressure throughout the reaction.

Reactant Addition: Dissolve methyl 2-bromo-4-fluorobenzoate (1.0 eq) in anhydrous

tetrahydrofuran (THF, ~0.2 M). Transfer the solution to the reaction flask via cannula.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05

eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the

internal temperature does not exceed -70 °C.

Expertise & Experience:The ortho-directing ability of the methoxycarbonyl group and the

low temperature are crucial to favor lithium-halogen exchange over nucleophilic attack on

the ester. Using a slight excess of n-BuLi ensures full conversion of the starting material.
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Reaction Monitoring: After the addition is complete, stir the mixture at -78 °C for 1 hour. To

confirm the formation of the aryllithium intermediate, a small aliquot can be carefully

quenched with D₂O and analyzed by MS to check for deuterium incorporation.

Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq)

dropwise. This reagent is preferred over trimethyl borate due to its lower propensity for

forming ate complexes that are difficult to hydrolyze.

Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and

stir overnight (12-16 hours).

Hydrolysis (Workup): Cool the mixture to 0 °C in an ice bath and slowly add aqueous HCl (2

M) until the pH is ~1-2. Vigorous stirring for 1-2 hours is necessary to ensure complete

hydrolysis of the borate ester.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3x). Combine the organic layers.

Self-Validation:The product is acidic and may have some solubility in the aqueous phase.

Multiple extractions are necessary to maximize yield. A TLC of the final aqueous layer

should show minimal product.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often

a solid. Recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or

a slurry in diethyl ether can be used to afford the pure boronic acid.

Application in Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in the Suzuki-Miyaura reaction to form biaryl

structures. The electronic properties of 2-methoxycarbonyl-5-fluorophenylboronic acid—

specifically, the electron-withdrawing nature of both the fluorine and the ortho-ester—make it a

challenging coupling partner susceptible to protodeboronation.[9] Therefore, a carefully

optimized protocol is required.

Mechanistic Considerations
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The key to a successful coupling is to facilitate the desired catalytic cycle while suppressing the

undesired protodeboronation pathway. The ortho-ester group also adds steric hindrance, which

can slow down the transmetalation step.

Pd(0)L₂

Ar¹-Pd(II)L₂-X

Ar¹-X

Oxidative
Addition

Ar¹-Pd(II)L₂-Ar²

Ar²-B(OR)₃⁻

Transmetalation
Ar²-B(OH)₂

+ Base

Ar¹-Ar²

Reductive
Elimination

Click to download full resolution via product page

Caption: Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol for Challenging Couplings
Expertise & Experience: This protocol utilizes a highly active catalyst system (a palladium

source with a biarylphosphine ligand) and a moderate base to accelerate the productive

catalytic cycle over the competing degradation pathway.[1]
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Component Role
Recommended
Choice

Stoichiometry

Aryl Halide Electrophile Aryl-Br or Aryl-I 1.0 eq

Boronic Acid Nucleophile

2-Methoxycarbonyl-5-

fluorophenylboronic

acid

1.2 - 1.5 eq

Pd Source Catalyst Precursor
Pd₂(dba)₃ or

Pd(OAc)₂
1-2 mol%

Ligand Catalyst Activator SPhos or RuPhos 2-4 mol%

Base Boronic Acid Activator K₃PO₄ or K₂CO₃ 2.0 - 3.0 eq

Solvent Reaction Medium
1,4-Dioxane/H₂O

(e.g., 10:1) or Toluene
~0.1 M

Step-by-Step Procedure:

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the

aryl halide (1.0 eq), 2-methoxycarbonyl-5-fluorophenylboronic acid (1.5 eq), the

palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the phosphine ligand (e.g., SPhos, 0.02 eq),

and the base (e.g., K₃PO₄, 3.0 eq).

Causality:A slight excess of the boronic acid is used to compensate for any potential

homocoupling or protodeboronation. The Pd:Ligand ratio is critical; a 1:2 ratio is typical for

forming the active Pd(0)L₂ species.

Solvent Addition: Add the degassed solvent(s) via syringe. A mixture of an organic solvent

and water often accelerates the reaction.

Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature

(typically 80-110 °C).

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is

consumed.
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Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a

pad of Celite® to remove palladium black and inorganic salts.

Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry

the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash

column chromatography on silica gel.

Safety and Handling
Proper handling of 2-methoxycarbonyl-5-fluorophenylboronic acid is essential. The

following guidelines are based on safety data for structurally similar arylboronic acids.[6][10]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety goggles, and nitrile gloves.

Hazard Identification:

Causes skin irritation (H315).

Causes serious eye irritation (H319).

May cause respiratory irritation (H335).

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably

under an inert atmosphere (e.g., in a desiccator or glovebox) to prevent dehydration to the

boroxine. Recommended storage temperature is 2-8 °C.

Handling: Avoid creating dust. Use in a chemical fume hood. Wash hands thoroughly after

handling.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion
2-Methoxycarbonyl-5-fluorophenylboronic acid is a valuable, albeit challenging, building

block for organic synthesis. Its utility lies in the introduction of a fluorinated, ester-containing

phenyl ring, a motif of significant interest in pharmaceutical and materials science discovery.

Successful application hinges on a deep understanding of its reactivity. The steric hindrance
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and electron-deficient nature of the ortho-methoxycarbonyl group, combined with the C-F bond,

necessitate carefully optimized protocols for both its synthesis and its use in cross-coupling

reactions. By employing highly active catalyst systems and controlled reaction conditions,

researchers can effectively mitigate side reactions like protodeboronation and leverage this

reagent to construct complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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